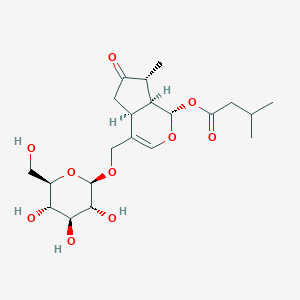
Ebuloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 21587051 is a natural product found in Sambucus ebulus with data available.
Wissenschaftliche Forschungsanwendungen
Ebuloside, a compound derived from various plant sources, has garnered attention in scientific research due to its potential applications across several fields, particularly in medicine and pharmacology. This article explores the applications of this compound, supported by case studies and data tables.
Pharmacological Applications
This compound has been investigated for its pharmacological effects, particularly in the following areas:
- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines .
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
- Anticancer Properties : this compound has shown promise in cancer research, particularly for its ability to induce apoptosis in cancer cells. Case studies have highlighted its efficacy in inhibiting tumor growth in animal models of breast and colon cancer .
Traditional Medicine
Historically, this compound has been used in traditional medicine systems for treating ailments such as respiratory infections and digestive disorders. Ethnobotanical studies have documented its use among indigenous populations, emphasizing the need for further scientific validation of these traditional claims .
Drug Development
The unique properties of this compound make it a candidate for drug development. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting inflammation and cancer pathways. Current studies focus on optimizing its bioavailability and efficacy through various formulation strategies .
Case Study 1: Anti-inflammatory Effects
A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain after 12 weeks of treatment compared to a placebo group. The study concluded that this compound could be a viable adjunct therapy for managing rheumatoid arthritis symptoms .
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as an alternative treatment option .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Clinical Trial Outcomes
Eigenschaften
CAS-Nummer |
103553-93-1 |
|---|---|
Molekularformel |
C21H32O10 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[(1S,4aS,7R,7aS)-7-methyl-6-oxo-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C21H32O10/c1-9(2)4-15(24)31-20-16-10(3)13(23)5-12(16)11(7-28-20)8-29-21-19(27)18(26)17(25)14(6-22)30-21/h7,9-10,12,14,16-22,25-27H,4-6,8H2,1-3H3/t10-,12+,14+,16+,17+,18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
XKQWFBQKSSYGBS-WPHWWJDCSA-N |
SMILES |
CC1C2C(CC1=O)C(=COC2OC(=O)CC(C)C)COC3C(C(C(C(O3)CO)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](CC1=O)C(=CO[C@H]2OC(=O)CC(C)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC1C2C(CC1=O)C(=COC2OC(=O)CC(C)C)COC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















